2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride
CAS No.: 38603-72-4
Cat. No.: VC21348330
Molecular Formula: C7H15Cl2N3S
Molecular Weight: 244.18 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 38603-72-4 |
---|---|
Molecular Formula | C7H15Cl2N3S |
Molecular Weight | 244.18 g/mol |
IUPAC Name | 2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C7H13N3S.2ClH/c1-6-7(10-5-9-6)4-11-3-2-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H |
Standard InChI Key | VFWUYASTZCOUKN-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN1)CSCCN.Cl.Cl |
Canonical SMILES | CC1=C(N=CN1)CSCCN.Cl.Cl |
Appearance | White Crystalline Solid |
Chemical Structure and Properties
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride is an organic compound with the molecular formula C₇H₁₅Cl₂N₃S. The compound consists of a 5-methyl-1H-imidazole ring linked to an ethylamine group through a sulfur atom, with the nitrogen atoms protonated as a dihydrochloride salt. This structural arrangement combines the heterocyclic imidazole moiety with a flexible thioethylamine chain, creating a molecule with diverse functional potential.
The compound has a molecular weight of 244.185 g/mol, making it a relatively small molecule that may exhibit favorable pharmacokinetic properties . Its physical properties include a high boiling point of 400.3°C at 760 mmHg and a flash point of 195.9°C, indicating considerable thermal stability . These properties suggest that the compound can withstand standard laboratory processing conditions without significant degradation.
Physicochemical Data
The physicochemical properties of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride are critical for understanding its behavior in biological systems and its potential applications. The compound demonstrates specific characteristics that influence its solubility, permeability, and reactivity.
Property | Value | Unit |
---|---|---|
Molecular Weight | 244.185 | g/mol |
Exact Mass | 243.036 | g/mol |
Boiling Point | 400.3 | °C at 760 mmHg |
Flash Point | 195.9 | °C |
PSA (Polar Surface Area) | 80.00 | Ų |
LogP | 3.2143 | - |
Purity Standard | >95% | % |
The polar surface area (PSA) value of 80.00 Ų suggests moderate membrane permeability . The LogP value of 3.2143 indicates a balance between hydrophilicity and lipophilicity, which may influence the compound's distribution in biological systems and its ability to cross cellular membranes .
The synthesis of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride has been described in several patents, suggesting multiple viable synthetic routes. Patents from Smith Kline and French Laboratories (US3954982 A1, 1976), BASF Aktiengesellschaft (US4189592 A1 and US4211875 A1, 1980), and Nippon Shokubai Kagaku Kogyo Co., Ltd. (US4916233 A1, 1990) all reference methods for synthesizing this compound or closely related derivatives .
Typical synthetic approaches likely involve the reaction of 5-methyl-1H-imidazole-4-methanol derivatives with appropriate thiol reagents, followed by conversion to the dihydrochloride salt. The multiple patents issued over several decades suggest ongoing refinement of synthetic methods, potentially addressing issues of yield, purity, or scalability.
Chemical Modifications and Derivatives
Various derivatives can be synthesized by modifying the imidazole ring or the thioethylamine chain, leading to compounds with different pharmacological properties. These modifications may include:
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Substitution at different positions on the imidazole ring
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Alteration of the chain length between the sulfur atom and the amine group
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Introduction of additional functional groups to the thioethylamine chain
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Formation of different salt forms to modify solubility or stability
These structural modifications can significantly influence the compound's biological activity, selectivity, and pharmacokinetic profile, potentially leading to derivatives with enhanced therapeutic properties.
Relationship to Pharmaceutical Compounds
2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride appears to be structurally related to several pharmaceutical compounds, most notably cimetidine. The search results indicate that a similar compound, N-Cyano-N'-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]carbamimidic acid methyl ester, is identified as "Cimetidine EP Impurity B" . This suggests that our target compound may be either a precursor in cimetidine synthesis or a potential metabolite or degradation product.
Cimetidine, a histamine H₂-receptor antagonist used to reduce stomach acid production, shares the core (5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl structure with our compound of interest. The structural similarity indicates that 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride may possess biological activity related to histamine receptor modulation, though likely with different potency or selectivity compared to cimetidine.
Structural Comparison with Related Compounds
The structural relationships between 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride and related compounds can be analyzed as follows:
The recurring (5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl structural motif across these compounds suggests its importance in certain pharmacological activities, particularly those related to histamine receptor interactions.
Future Research Directions
Future research on 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethylamine dihydrochloride could focus on several promising areas:
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Development of novel synthetic routes to improve yield, purity, and scalability
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Comprehensive evaluation of the compound's pharmacological profile, including receptor binding studies and functional assays
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Investigation of structure-activity relationships through the synthesis and testing of structural analogs
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Exploration of potential therapeutic applications beyond histamine receptor modulation
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Development of analytical methods for the detection and quantification of the compound in various matrices
These research directions could substantially expand our understanding of the compound's properties and potential applications, potentially leading to the development of improved pharmaceutical agents.
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